3-methyl-1H-cycloocta[c]pyrazole
Description
Properties
CAS No. |
110661-74-0 |
|---|---|
Molecular Formula |
C10H10N2 |
Synonyms |
1H-Cyclooctapyrazole, 3-methyl- |
Origin of Product |
United States |
Theoretical and Computational Investigations of 3 Methyl 1h Cycloocta C Pyrazole
Spectroscopic Parameter Prediction and Validation using Computational Methods (e.g., NMR chemical shifts, IR frequencies)
A thorough review of existing literature reveals no published studies that have computationally predicted or experimentally validated the spectroscopic parameters for 3-methyl-1H-cycloocta[c]pyrazole. Consequently, there are no available data tables detailing predicted Nuclear Magnetic Resonance (NMR) chemical shifts or Infrared (IR) frequencies for this specific molecule. Computational chemistry approaches, which are frequently employed to forecast these parameters and provide insights into molecular structure, have not been applied to this compound in any accessible research.
Reactivity Prediction and Reaction Mechanism Studies via Computational Modeling
There is no available research that employs computational modeling to predict the reactivity or to elucidate potential reaction mechanisms for this compound. Studies in this area typically involve the use of quantum chemical calculations to determine electronic properties, such as frontier molecular orbitals (HOMO-LUMO) and electrostatic potential surfaces, which are indicative of a molecule's reactive sites. However, no such computational analyses have been reported for this compound.
Quantitative Structure-Activity Relationship (QSAR) Modeling of Molecular Features (excluding biological activity data)
No Quantitative Structure-Activity Relationship (QSAR) models for this compound, focusing on its molecular features, were found in the surveyed scientific literature. QSAR studies are instrumental in correlating a compound's structural or physicochemical properties with its activities. The development of such models requires a dataset of molecular descriptors, which, for this compound, have not been calculated or published in the context of a QSAR study.
Mechanistic Biological Interactions of 3 Methyl 1h Cycloocta C Pyrazole Excluding Clinical Outcomes
Absorption, Distribution, Metabolism, and Excretion (ADME) in vitro and in silico PredictionsNo information available.
Membrane Permeability and Transport Studies (non-clinical context)
The ability of a compound to pass through biological membranes is a critical determinant of its potential bioavailability and distribution. For novel chemical entities such as 3-methyl-1H-cycloocta[c]pyrazole, understanding its membrane permeability is a key step in its preclinical characterization. While direct experimental data on the membrane permeability of this compound is not currently available in published literature, its potential for membrane transport can be inferred and would be typically evaluated using established in vitro models. These models are designed to predict the passive diffusion and active transport of compounds across cellular barriers, such as the intestinal epithelium.
The primary mechanisms by which small molecules cross cell membranes are passive diffusion and active transport. openaccessjournals.comnih.gov Passive diffusion is the movement of substances across a membrane without any energy input, driven by the concentration gradient. youtube.comyoutube.com In contrast, active transport requires energy and involves membrane proteins to move substances against their concentration gradient. nih.govyoutube.com
Two of the most common and complementary in vitro methods used to assess the membrane permeability of compounds like this compound are the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell permeability assay.
Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA model is a high-throughput, cell-free assay that specifically evaluates the passive diffusion of a compound across an artificial lipid membrane. creative-bioarray.comtechnologynetworks.com This assay is particularly useful in early drug discovery to rank compounds based on their intrinsic permeability. technologynetworks.comevotec.com The artificial membrane in the PAMPA model is typically a lipid-infused filter that separates a donor compartment, containing the test compound, from an acceptor compartment. creative-bioarray.comfrontiersin.org The rate at which the compound diffuses from the donor to the acceptor compartment is measured, usually by LC-MS/MS, and is used to calculate the effective permeability coefficient (Pe). sigmaaldrich.com
The permeability coefficient (Pe) allows for the classification of a compound's passive permeability. Generally, compounds are categorized as having low, medium, or high permeability based on their Pe values. While specific thresholds can vary between laboratories, a common classification is as follows:
Low Permeability: Pe < 1.0 x 10⁻⁶ cm/s
Medium Permeability: 1.0 x 10⁻⁶ cm/s ≤ Pe < 10 x 10⁻⁶ cm/s
High Permeability: Pe ≥ 10 x 10⁻⁶ cm/s
A significant advantage of the PAMPA assay is its ability to be conducted over a range of pH values, which can provide insights into how a compound's permeability might change as it passes through the varying pH environments of the gastrointestinal tract. technologynetworks.com
Hypothetical PAMPA Results for this compound
The following table presents hypothetical data from a PAMPA study of this compound, illustrating how the results would be presented.
| Compound | pH | Effective Permeability (Pe) (x 10⁻⁶ cm/s) | Permeability Classification |
| This compound | 5.5 | 8.5 | Medium |
| This compound | 6.5 | 9.2 | Medium |
| This compound | 7.4 | 10.1 | High |
| Propranolol (High Permeability Control) | 7.4 | 15.2 | High |
| Atenolol (Low Permeability Control) | 7.4 | 0.8 | Low |
This is a hypothetical data table created for illustrative purposes.
Caco-2 Cell Permeability Assay
The Caco-2 cell permeability assay is considered the gold standard in vitro model for predicting human intestinal drug absorption. enamine.net This assay utilizes a monolayer of differentiated Caco-2 cells, a human colon adenocarcinoma cell line, which, when cultured on semi-permeable supports, forms tight junctions and mimics the barrier properties of the intestinal epithelium. nih.gov
A key advantage of the Caco-2 model over PAMPA is its ability to assess not only passive diffusion but also active transport mechanisms, including both uptake and efflux. evotec.comenamine.net This is because Caco-2 cells express a variety of transport proteins, such as P-glycoprotein (P-gp), which is a major efflux pump that can limit the absorption of many drugs. creative-bioarray.com
The permeability of a compound in the Caco-2 assay is expressed as an apparent permeability coefficient (Papp). enamine.net The assay is typically conducted in two directions: from the apical (AP) to the basolateral (BL) side, which simulates absorption from the gut into the bloodstream, and from the basolateral to the apical side, which indicates efflux back into the gut lumen. enamine.netcreative-bioarray.com
The results from the Caco-2 assay are interpreted as follows:
Papp (AP to BL): A high Papp value in the absorptive direction generally correlates with good in vivo absorption. researchgate.net
Efflux Ratio (ER): The ratio of the Papp (BL to AP) to the Papp (AP to BL) is calculated. An efflux ratio greater than 2 is a strong indication that the compound is a substrate for an active efflux transporter like P-gp. creative-bioarray.com
To confirm the involvement of specific efflux transporters, the assay can be performed in the presence of known inhibitors, such as verapamil (B1683045) for P-gp. enamine.net A significant reduction in the efflux ratio in the presence of an inhibitor provides evidence for the involvement of that specific transporter. creative-bioarray.com
Hypothetical Caco-2 Permeability Results for this compound
The following table provides an example of how data from a Caco-2 permeability study of this compound might be presented.
| Compound | Papp (AP→BL) (x 10⁻⁶ cm/s) | Papp (BL→AP) (x 10⁻⁶ cm/s) | Efflux Ratio | Permeability Classification |
| This compound | 12.5 | 14.0 | 1.12 | High |
| Propranolol (High Permeability) | 18.2 | 16.5 | 0.91 | High |
| Atenolol (Low Permeability) | 0.5 | 0.6 | 1.2 | Low |
| Digoxin (P-gp Substrate) | 1.1 | 15.4 | 14.0 | Low (efflux) |
This is a hypothetical data table created for illustrative purposes.
Potential Applications of 3 Methyl 1h Cycloocta C Pyrazole in Advanced Materials and Chemical Catalysis
Coordination Chemistry and Ligand Design for Transition Metal Complexes
The pyrazole (B372694) moiety is a well-established building block in coordination chemistry due to the presence of two nitrogen atoms that can coordinate with metal ions. researchgate.net This allows for the formation of a wide variety of metal complexes with diverse structures and properties. researchgate.net
Synthesis and Characterization of Metal-3-methyl-1H-cycloocta[c]pyrazole Complexes
The synthesis of metal complexes with pyrazole-based ligands is a mature field of study. Typically, these syntheses involve the reaction of a pyrazole-containing ligand with a metal salt in a suitable solvent. The resulting complexes can be characterized by a range of techniques, including single-crystal X-ray diffraction, spectroscopy (IR, UV-Vis), and elemental analysis. nih.govnih.gov
For 3-methyl-1H-cycloocta[c]pyrazole , the fused cycloocta ring would likely impose significant steric constraints on the coordination environment of the metal center. This could lead to the formation of complexes with unusual geometries and coordination numbers. The methyl group at the 3-position would further add to the steric bulk and could also influence the electronic properties of the pyrazole ring, potentially modulating the strength of the metal-ligand bond.
A study on 3-methyl-1H-pyrazole-4-carboxylic acid demonstrated the formation of both mononuclear and 3D coordination polymers with cadmium(II) and cobalt(II) ions. rsc.org This highlights the ability of even simple substituted pyrazoles to form complex, multidimensional structures. The large cycloocta ring in This compound could favor the formation of discrete, bulky mononuclear complexes or potentially lead to porous coordination polymers where the large ring defines the channel dimensions.
Table 1: Representative Crystal Data for a Pyrazole-Based Metal Complex
| Parameter | Value |
|---|---|
| Compound | [Cd(HMPCA)₂(H₂O)₄] |
| Formula | C₁₀H₁₈CdN₄O₈ |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 7.123(4) |
| b (Å) | 14.567(8) |
| c (Å) | 8.234(5) |
| β (°) | 108.342(8) |
| Volume (ų) | 810.9(8) |
Data for a related compound, where H₂MPCA is 3-methyl-1H-pyrazole-4-carboxylic acid. rsc.org
Exploration of Catalytic Activity of this compound-Metal Complexes in Organic Transformations
Pyrazole-based metal complexes are known to be active catalysts for a variety of organic transformations. nih.gov For instance, cobalt complexes with pyrazole ligands have been shown to catalyze the oxidation of cyclohexane (B81311). nih.gov The catalytic activity is often influenced by the electronic and steric properties of the pyrazole ligand. nih.gov
The unique steric environment created by the cycloocta ring in complexes of This compound could lead to shape-selective catalysis, where the catalyst preferentially reacts with substrates that can fit into its specific active site. The methyl group could also play a role in tuning the catalyst's activity and selectivity. A cobalt complex of 3-methyl-1H-pyrazole-4-carboxylic acid has been shown to exhibit excellent catalytic activity for the oxygen evolution reaction (OER). rsc.org This suggests that metal complexes of This compound could also be explored for their potential in electrocatalysis.
Iron complexes of pyrazole-based ligands have demonstrated high catalytic efficiency in the oxidation of catechol, mimicking the activity of catechol oxidase. The coordination of transition metals to pyrazole ligands can enhance their redox activity, which is a key factor in many catalytic processes.
Table 2: Catalytic Oxidation of Catechol by a Pyrazole-Based Iron Complex
| Catalyst | Substrate | Product | Conversion (%) |
|---|---|---|---|
| Diiron Complex | Catechol | o-quinone | >95 |
Illustrative data based on findings for pyrazole-based iron complexes.
Integration into Polymeric Structures and Organic Functional Materials
The incorporation of pyrazole units into polymers can impart desirable properties such as thermal stability and specific functionalities. A pyrazole-containing porous organic polymer (PPOP) has been synthesized through a multicomponent tandem polymerization. rsc.org This material exhibited excellent performance in iodine capture and as a support for silver nanoparticles used in catalysis. rsc.org
The bulky nature of This compound could be advantageous in the design of porous polymers. The large, fused ring system could act as a rigid, space-filling unit, leading to polymers with high surface areas and well-defined pore structures. Such materials could have applications in gas storage, separation, and heterogeneous catalysis.
Optoelectronic Properties and Applications (e.g., in organic light-emitting diodes, organic photovoltaics, sensors)
Pyrazole derivatives have been investigated for their potential in optoelectronic applications. nih.gov Their electronic properties can be tuned through chemical modification, making them suitable for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and chemical sensors. nih.gov Some pyrazole-based metal complexes exhibit fluorescence, a property that is essential for many optoelectronic applications. rsc.org
The extended conjugation provided by the fused cycloocta ring in This compound could lead to interesting photophysical properties. The molecule may exhibit fluorescence or phosphorescence, and its emission wavelength could potentially be tuned by modifying the substituents on the cycloocta ring. Metal complexes of this ligand could also display unique luminescent properties, making them candidates for use as emitters in OLEDs or as probes in fluorescent sensors.
Role in Supramolecular Chemistry and Host-Guest Interactions
The pyrazole ring, with its hydrogen bond donor (N-H) and acceptor (N) sites, is an excellent building block for constructing supramolecular assemblies. researchgate.net Pyrazoles can form various hydrogen-bonded motifs, such as dimers, trimers, tetramers, and chains. researchgate.net These interactions can be used to control the self-assembly of molecules in the solid state, leading to the formation of well-defined crystal structures and materials with specific properties. mdpi.com
The bulky cycloocta ring of This compound would likely play a dominant role in directing its supramolecular assembly. The steric hindrance from the large ring could prevent the formation of simple, close-packed structures, potentially favoring the formation of more open, porous networks. The molecule could also act as a host in host-guest chemistry, with the cycloocta ring forming a cavity that can encapsulate smaller guest molecules. The nature of these interactions would be influenced by a combination of hydrogen bonding involving the pyrazole N-H and the shape and size of the cycloocta ring.
Applications in Agrochemical and Veterinary Chemical Sciences (excluding human clinical applications)
Pyrazole derivatives have a long and successful history in the agrochemical industry, where they are used as herbicides, insecticides, and fungicides. nih.gov The biological activity of these compounds is often related to their ability to inhibit specific enzymes in pests or pathogens. wikipedia.org
The specific structure of This compound could lead to novel biological activities. The lipophilicity, which is an important factor for the bioavailability of agrochemicals, would be significantly influenced by the large cycloocta ring. The unique three-dimensional shape of the molecule could allow it to bind to biological targets with high specificity, potentially leading to the development of new pesticides with novel modes of action. The pyrazole core is present in several commercial fungicides that act as succinate (B1194679) dehydrogenase inhibitors. wikipedia.org It is plausible that This compound and its derivatives could also exhibit fungicidal properties.
Table 3: Examples of Commercially Important Pyrazole-Based Agrochemicals
| Compound Name | Type | Mode of Action |
|---|---|---|
| Cyantraniliprole | Insecticide | Ryanodine receptor modulator |
| Tebufenpyrad | Acaricide/Insecticide | Mitochondrial electron transport inhibitor |
| Furametpyr | Fungicide | Succinate dehydrogenase inhibitor |
Information on related pyrazole-based agrochemicals. nih.gov
Corrosion Inhibition Studies with this compound Derivatives
The escalating issue of metal corrosion in industrial applications necessitates the development of effective and environmentally benign corrosion inhibitors. Organic compounds, particularly those containing heteroatoms such as nitrogen, sulfur, and oxygen, have garnered significant attention due to their ability to adsorb onto metal surfaces and form a protective barrier against corrosive agents. Among these, pyrazole and its derivatives have emerged as a promising class of corrosion inhibitors, demonstrating significant efficacy in acidic environments. acs.orgsemanticscholar.orgnih.govsemanticscholar.org Although direct studies on this compound are not extensively documented in publicly available research, a comprehensive analysis of related pyrazole derivatives provides valuable insights into its potential corrosion inhibition capabilities.
Research into a variety of pyrazole derivatives has consistently shown that their inhibition efficiency increases with concentration. acs.orgresearchgate.netnih.govresearchgate.net For instance, studies on compounds like 3-methyl-1H-pyrazol-5-amine (MPA) and 3-methyl-1H-pyrazol-5-(4H)-one (MPO) have demonstrated a significant reduction in the corrosion rate of mild steel in acidic solutions as their concentration is increased. acs.orgnih.govresearchgate.net This trend is attributed to greater surface coverage by the inhibitor molecules at higher concentrations, leading to a more robust protective film.
Electrochemical studies, including potentiodynamic polarization and electrochemical impedance spectroscopy (EIS), are crucial in evaluating the performance of these inhibitors. Potentiodynamic polarization studies often reveal that pyrazole derivatives act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions. nih.govnih.govresearchgate.netresearchgate.netresearchgate.net This is evidenced by a decrease in the corrosion current density in the presence of the inhibitor. EIS measurements typically show an increase in the charge transfer resistance and a decrease in the double-layer capacitance, further confirming the adsorption of the inhibitor and the formation of a protective layer at the metal-solution interface. researchgate.net
The adsorption of pyrazole derivatives on metal surfaces is often found to follow specific adsorption isotherms, such as the Langmuir or Freundlich isotherms. acs.orgnih.govnih.govnih.govresearchgate.netresearchgate.netnih.goviapchem.org The Langmuir isotherm assumes monolayer adsorption on a homogeneous surface, while the Freundlich isotherm can describe multilayer adsorption on a heterogeneous surface. The adherence to a particular isotherm provides insights into the nature of the interaction between the inhibitor and the metal surface, which can be either physisorption (electrostatic interactions) or chemisorption (covalent bonding).
Computational studies, such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations, have become invaluable tools for understanding the inhibition mechanism at a molecular level. nih.govnih.govresearchgate.netresearchgate.net These theoretical calculations can predict the sites of interaction on the inhibitor molecule, the adsorption energy, and the orientation of the molecule on the metal surface. Such studies have consistently supported experimental findings, correlating the electronic properties of the pyrazole derivatives with their observed inhibition efficiencies. nih.govresearchgate.net
The following tables summarize key research findings from studies on various pyrazole derivatives, illustrating their effectiveness as corrosion inhibitors.
Table 1: Inhibition Efficiency of Various Pyrazole Derivatives
| Compound | Metal | Corrosive Medium | Concentration | Inhibition Efficiency (%) | Reference |
|---|---|---|---|---|---|
| (E)-N'-benzylidene-2-(3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide (DPP) | Mild Steel | 1 M HCl | 10⁻³ M | 80 | researchgate.net |
| (E)-N'-(4-chlorobenzylidene)-2-(3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide (4-CP) | Mild Steel | 1 M HCl | 10⁻³ M | 94 | researchgate.net |
| 3-methyl-1H-pyrazol-5-amine (MPA) | Mild Steel | 1 M H₂SO₄ | 0.8 g/L | 96.47 | acs.orgnih.gov |
| 3-methyl-1H-pyrazol-5-(4H)-one (MPO) | Mild Steel | 1 M H₂SO₄ | 0.8 g/L | 85.55 | acs.orgnih.gov |
| 1,3,5-triphenyl-4,5-dihydro-1H-pyrazole (BM-01) | Carbon Steel | 1 M HCl | 10⁻³ M | 90.40 | nih.gov |
| N-((1H-pyrazol-1-yl)methyl)-4-nitroaniline (L4) | Carbon Steel | 1 M HCl | 10⁻³ M | 90.8 | nih.gov |
| Ethyl 5-methyl-1-(((4-nitrophenyl)amino)methyl)-1H-pyrazole-3-carboxylate (L6) | Carbon Steel | 1 M HCl | 10⁻³ M | 91.8 | nih.gov |
Table 2: Electrochemical Data for Pyrazole Derivatives as Corrosion Inhibitors
| Compound | Concentration | Corrosion Current Density (μA/cm²) | Charge Transfer Resistance (Ω·cm²) | Double Layer Capacitance (μF/cm²) | Reference |
|---|---|---|---|---|---|
| Blank (1 M HCl) | - | - | 93.7 | - | researchgate.net |
| DPP | 10⁻³ M | - | 287.7 | - | researchgate.net |
| 4-CP | 10⁻³ M | - | - | - | researchgate.net |
| Blank (1 M H₂SO₄) | - | 1856 | 13.5 | 114.2 | nih.gov |
| MPA | 0.8 g/L | 65 | 382.1 | 40.2 | nih.gov |
| MPO | 0.8 g/L | 268 | 93.6 | 70.3 | nih.gov |
| Blank (1 M HCl) | - | 1150 | - | - | nih.gov |
| BM-01 | 10⁻³ M | 111 | - | - | nih.gov |
Q & A
Q. Q1. What are the common synthetic routes for 3-methyl-1H-cycloocta[c]pyrazole, and how do reaction conditions influence yield and purity?
The synthesis typically involves cyclization of hydrazide-hydrazone precursors with α,β-unsaturated carbonyl compounds. Key steps include condensation at controlled temperatures (e.g., 60–80°C) and recrystallization from ethanol to purify intermediates, yielding ~40% with a melting point of 189–190°C . Solvent choice (e.g., ethanol vs. DMSO) and reaction time significantly impact purity, as prolonged heating may degrade thermally sensitive intermediates .
Q. Q2. What spectroscopic methods are most reliable for confirming the structure of this compound derivatives?
¹H/¹³C NMR and FTIR are standard for verifying functional groups and regiochemistry. For example, pyrazole ring protons resonate at δ 6.5–7.5 ppm, while methyl groups appear as singlets near δ 2.3 ppm. Mass spectrometry (HRMS) is critical for molecular weight confirmation, especially when distinguishing isomers .
Advanced Synthetic Challenges
Q. Q3. How can researchers optimize reaction conditions to improve the low yields (e.g., 40%) observed in pyrazole cyclization reactions?
Yield optimization requires balancing stoichiometry, catalyst selection (e.g., Lewis acids like ZnCl₂), and solvent polarity. For instance, using DMF as a solvent enhances cyclization efficiency compared to ethanol, but may complicate purification. Parallel screening of catalysts (e.g., Pd/C vs. CuI) and microwave-assisted synthesis can reduce reaction times and improve yields .
Q. Q4. What strategies mitigate regioselectivity issues during pyrazole functionalization?
Regioselectivity in substitution reactions is controlled by electronic and steric factors. Electron-withdrawing groups (e.g., -COOH) at the 4-position direct electrophiles to the 5-position. Computational modeling (DFT) predicts reactive sites, while protecting groups (e.g., Boc) isolate specific positions for targeted modifications .
Structural and Mechanistic Analysis
Q. Q5. How do crystallographic data resolve contradictions in proposed pyrazole ring conformations?
X-ray crystallography reveals bond angles (e.g., N1-C2-N3 ≈ 117°) and planarity of the pyrazole ring. Discrepancies between computational models (e.g., idealized planar structures) and experimental data often arise from crystal packing effects or intermolecular hydrogen bonds, necessitating refinement with software like SHELXL .
Q. Q6. What analytical challenges arise when characterizing pyrazole-metal complexes, and how are they addressed?
Paramagnetic broadening in NMR spectra complicates analysis of metal-coordinated pyrazoles. Alternative techniques include EPR spectroscopy for oxidation state determination and single-crystal XRD to confirm coordination geometry. Elemental analysis (C/H/N) validates stoichiometry .
Biological Activity and Data Interpretation
Q. Q7. How do researchers design dose-response experiments to evaluate pyrazole bioactivity, and what statistical methods ensure reliability?
In vitro assays (e.g., inhibition of MDA-MB-468 cell proliferation) use serial dilutions (1–100 µM) with triplicate measurements. Data are analyzed via one-way ANOVA and Dunnett’s test (p < 0.05), with IC₅₀ values calculated using nonlinear regression in GraphPad Prism .
Q. Q8. Why might biological activity data contradict computational predictions for pyrazole derivatives?
Discrepancies often stem from off-target interactions or solubility issues. For example, a compound with high predicted binding affinity may show low activity due to poor membrane permeability. Validate predictions with SPR (surface plasmon resonance) for binding kinetics and HPLC for solubility profiling .
Advanced Functionalization and Applications
Q. Q9. What methodologies enable the synthesis of water-soluble pyrazole derivatives for biomedical applications?
Introducing polar groups (e.g., -SO₃H, -NH₂) via nucleophilic substitution or coupling reactions enhances solubility. For instance, 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid derivatives exhibit improved aqueous solubility while retaining bioactivity .
Q. Q10. How are pyrazole hybrids (e.g., triazole-pyrazole) synthesized, and what advantages do they offer in drug discovery?
Click chemistry (CuAAC) links pyrazoles to triazoles under mild conditions (rt, aqueous ethanol). These hybrids often show enhanced pharmacokinetic properties, such as increased metabolic stability, as seen in p38 MAPK inhibitors with IC₅₀ values ≤50 nM .
Data Contradiction and Reproducibility
Q. Q11. How should researchers address inconsistencies in reported melting points or spectral data for pyrazole derivatives?
Cross-validate data using multiple techniques (e.g., DSC for melting points, 2D NMR for structure). Contradictions may arise from polymorphic forms or residual solvents, which are identified via TGA and PXRD .
Q. Q12. What factors contribute to variability in biological assay results across different labs?
Key variables include cell line passage number, serum concentration in media, and incubation time. Standardize protocols using reference compounds (e.g., doxorubicin for cytotoxicity assays) and report uncertainties as Mean ± SD .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
